molecular formula C15H13ClN2O5 B5734302 N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5734302
M. Wt: 336.72 g/mol
InChI Key: ZKQQUXBIQOUMRJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted dimethoxyphenyl group and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)12(7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQQUXBIQOUMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy groups are added through methylation reactions, commonly using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and methoxylation processes, optimized for yield and purity. These processes are typically carried out in batch reactors with stringent control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for creating compounds with specific desired properties.

Mechanism of Action

The mechanism by which N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-N’-(5-methyl-3-isoxazolyl)-urea

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable subject for research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

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